N-[2-chloro-5-(propionylamino)phenyl]-2-methyl-3-nitrobenzamide
Overview
Description
The compound “N-[2-chloro-5-(propionylamino)phenyl]-2-methyl-3-nitrobenzamide” is likely to be an aromatic compound containing a benzamide group . The benzamide group consists of a benzene ring attached to an amide group. The compound also contains a nitro group (-NO2), a chloro group (-Cl), and a propionylamino group (-CH2CH2CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to its aromaticity. The different substituents attached to the benzene ring, such as the amide, nitro, and chloro groups, would significantly influence its chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the nitro group could be reduced to an amino group, or the amide group could be hydrolyzed to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups could enhance its solubility in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, many benzamide derivatives are used as inhibitors of certain enzymes.
Safety and Hazards
Properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-3-16(22)19-11-7-8-13(18)14(9-11)20-17(23)12-5-4-6-15(10(12)2)21(24)25/h4-9H,3H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXMXLRJGNABB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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